4-AMINO-6-(4-ETHOXY-3-METHOXYPHENYL)-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE
Overview
Description
4-amino-6-(4-ethoxy-3-methoxyphenyl)spiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(4-ethoxy-3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile typically involves multiple steps. The starting materials often include 4-ethoxy-3-methoxybenzaldehyde and various amines. The key steps in the synthesis may involve:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction, often under acidic or basic conditions.
Introduction of the amino group: This step may involve nucleophilic substitution reactions.
Formation of the dioxolane ring: This can be accomplished through a condensation reaction with appropriate diols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(4-ethoxy-3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-amino-6-(4-ethoxy-3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: Its spirocyclic structure can impart unique physical properties, making it useful in the development of new materials such as polymers and resins.
Mechanism of Action
The mechanism by which 4-amino-6-(4-ethoxy-3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-6-(4-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile
- 4-amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile
Uniqueness
The presence of both ethoxy and methoxy groups in 4-amino-6-(4-ethoxy-3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile distinguishes it from similar compounds. These groups can influence the compound’s reactivity and interactions with molecular targets, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
2'-amino-6'-(4-ethoxy-3-methoxyphenyl)spiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-24-12-5-4-11(8-13(12)23-2)14-16(9-19)15(21)22-18(17(14,16)10-20)25-6-7-26-18/h4-5,8,14H,3,6-7H2,1-2H3,(H2,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUZGCMAYSHVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3(C2(C4(N=C3N)OCCO4)C#N)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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